N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097884-38-1
VCID: VC6410229
InChI: InChI=1S/C16H17N3O2S2/c1-2-4-13-15(23-19-18-13)16(20)17-9-12(11-6-8-22-10-11)14-5-3-7-21-14/h3,5-8,10,12H,2,4,9H2,1H3,(H,17,20)
SMILES: CCCC1=C(SN=N1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Molecular Formula: C16H17N3O2S2
Molecular Weight: 347.45

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 2097884-38-1

Cat. No.: VC6410229

Molecular Formula: C16H17N3O2S2

Molecular Weight: 347.45

* For research use only. Not for human or veterinary use.

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide - 2097884-38-1

Specification

CAS No. 2097884-38-1
Molecular Formula C16H17N3O2S2
Molecular Weight 347.45
IUPAC Name N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-propylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C16H17N3O2S2/c1-2-4-13-15(23-19-18-13)16(20)17-9-12(11-6-8-22-10-11)14-5-3-7-21-14/h3,5-8,10,12H,2,4,9H2,1H3,(H,17,20)
Standard InChI Key YIYOKILDGUNOQV-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3

Introduction

Structural Composition and Chemical Properties

Core Architecture

The molecule consists of a 1,2,3-thiadiazole ring substituted at position 4 with a propyl group and at position 5 with a carboxamide functional group. The amide nitrogen is further linked to an ethyl bridge bearing furan-2-yl and thiophen-3-yl substituents. This configuration introduces significant steric and electronic complexity, which may influence its reactivity and biological interactions .

Heterocyclic Components

  • 1,2,3-Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom. The 1,2,3-thiadiazole scaffold is known for its metabolic stability and ability to participate in hydrogen bonding and π-π stacking interactions .

  • Furan and Thiophene: Oxygen- and sulfur-containing aromatic heterocycles, respectively. These groups enhance lipophilicity and may contribute to binding affinity in biological systems .

Physicochemical Characteristics

While experimental data for this compound are unavailable, predictive modeling based on analogous structures suggests:

  • Molecular Weight: ~375.45 g/mol

  • LogP: ~3.2 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1/5

Synthetic Strategies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator